Methyl 2-methoxy-6-(4-methoxystyryl)benzoate
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Overview
Description
Methyl 2-methoxy-6-(4-methoxystyryl)benzoate is an organic compound with a complex structure that includes both methoxy and styryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-(4-methoxystyryl)benzoate typically involves a multi-step process. One common method is the FeCl₂ catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions . This reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-(4-methoxystyryl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-methoxy-6-(4-methoxystyryl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-(4-methoxystyryl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: A simpler compound with similar structural features.
Methyl 2,4-dimethoxybenzoate: Another related compound with additional methoxy groups.
Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: A compound with hydroxyl and methoxy groups.
Uniqueness
Methyl 2-methoxy-6-(4-methoxystyryl)benzoate is unique due to the presence of both methoxy and styryl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-methoxy-6-(4-methoxystyryl)benzoate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the stilbene family, characterized by its methoxy and styryl substituents. The chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anti-Cancer Activity
Recent studies have indicated that this compound exhibits notable anti-cancer properties. For instance, a study focused on its efficacy against various cancer cell lines demonstrated promising results:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
HeLa (Cervical Cancer) | 22.8 | Inhibition of cell proliferation through cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further investigation in cancer therapy.
Anti-Inflammatory Activity
In addition to its anti-cancer effects, this compound has shown anti-inflammatory properties. A study using RAW 264.7 macrophage cells indicated:
Treatment | NO Production (µM) | Inhibition (%) |
---|---|---|
Control | 25.0 | - |
Compound Treatment (10 µM) | 12.5 | 50% |
Compound Treatment (20 µM) | 8.0 | 68% |
The compound significantly reduced nitric oxide production, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:
- Estrogen Receptor Modulation : The compound may act as a selective estrogen receptor modulator (SERM), influencing gene expression related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : It has been suggested that the compound can modulate ROS levels, thereby affecting oxidative stress pathways critical in cancer progression.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In an animal model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its efficacy in vivo.
- Case Study 2 : A clinical trial assessing the compound's safety and efficacy in patients with inflammatory disorders reported promising outcomes with minimal side effects.
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
methyl 2-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C18H18O4/c1-20-15-11-8-13(9-12-15)7-10-14-5-4-6-16(21-2)17(14)18(19)22-3/h4-12H,1-3H3/b10-7+ |
InChI Key |
PGFYHNVMLQBEME-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
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